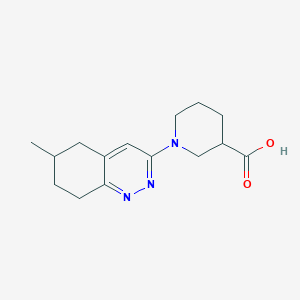

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C15H21N3O2 |

|---|---|

Molecular Weight |

275.35 g/mol |

IUPAC Name |

1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C15H21N3O2/c1-10-4-5-13-12(7-10)8-14(17-16-13)18-6-2-3-11(9-18)15(19)20/h8,10-11H,2-7,9H2,1H3,(H,19,20) |

InChI Key |

LNFIFQHEMHZVCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=NN=C(C=C2C1)N3CCCC(C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-5,6,7,8-tetrahydrocinnoline with piperidine-3-carboxylic acid in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Variations

The following analogs share the piperidine-3-carboxylic acid motif but differ in their heterocyclic cores and substituents:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Heterocyclic Core Influence: The tetrahydrocinnoline core in the target compound introduces partial saturation, which may enhance metabolic stability compared to fully aromatic pyrazine or pyrimidine analogs .

Substituent Effects: The 6-methyl group on the tetrahydrocinnoline may sterically hinder interactions compared to the smaller chlorine substituent in the pyrimidine analog (CAS 1160263-08-0) . The piperidine-3-carboxylic acid moiety is conserved across all analogs, suggesting a role in hydrogen bonding or ionic interactions with biological targets.

Biological Activity

1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the class of piperidine derivatives, characterized by the presence of a tetrahydrocinnoline moiety. Its chemical structure can be represented as follows:

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives against viruses such as influenza and coronaviruses. For instance, a class of 1,4,4-trisubstituted piperidines has been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that structurally similar compounds could exhibit antiviral properties . While direct evidence for the antiviral activity of this compound is still required, the structural analogs provide a basis for further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been documented in various studies. Compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. For example, polyene carboxylic acids from a Streptomyces species demonstrated significant inhibition rates against NO production . This suggests that further exploration of the compound's mechanisms may reveal similar anti-inflammatory effects.

Study 1: Inhibition of NO Production

A study evaluating the inhibitory effects of various compounds on NO production in LPS-stimulated RAW264.7 cells found that certain piperidine derivatives exhibited notable activity. Although specific data for this compound is lacking, its structural relatives showed inhibition rates ranging from 60% to 87% at concentrations between 5 µM and 40 µM .

| Compound | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| Compound A | 60.53 | 40 |

| Compound B | 87.09 | 5 |

Study 2: Antiviral Activity Against Influenza

In another study focusing on antiviral activity against influenza A/H1N1 virus, several piperidine derivatives were tested for their efficacy. The most potent compound demonstrated an EC50 value of 7.4 µM with a selectivity index indicating moderate potency . This highlights the potential for further optimization of similar compounds for antiviral applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.